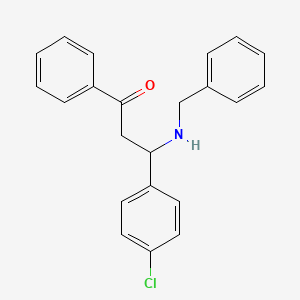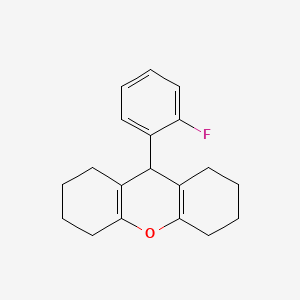![molecular formula C34H51NO5S B12537594 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-75-8](/img/structure/B12537594.png)
1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines an indole core with an octadecanol chain and a methoxyphenylsulfonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The octadecanol chain can be introduced through a subsequent alkylation reaction, and the methoxyphenylsulfonyl group is added via sulfonylation using appropriate sulfonyl chlorides under basic conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce new functional groups onto the indole core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents for treating diseases such as cancer and viral infections.
Industry: In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The methoxyphenylsulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- include other indole derivatives with different substituents. Some examples are:
1H-Indole-3-carboxaldehyde: Known for its use in synthesizing various indole-based compounds.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-butyric acid: Another plant hormone used to promote root formation.
Compared to these compounds, 1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is unique due to its long octadecanol chain and methoxyphenylsulfonyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
651331-75-8 |
|---|---|
Molecular Formula |
C34H51NO5S |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
18-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]octadecan-1-ol |
InChI |
InChI=1S/C34H51NO5S/c1-39-30-20-23-32(24-21-30)41(37,38)35-28-29(33-27-31(40-2)22-25-34(33)35)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-26-36/h20-25,27-28,36H,3-19,26H2,1-2H3 |
InChI Key |
CIEUOBJEHIJCLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

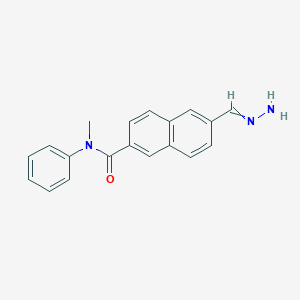
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
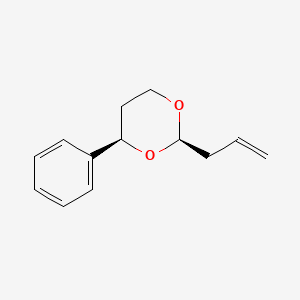

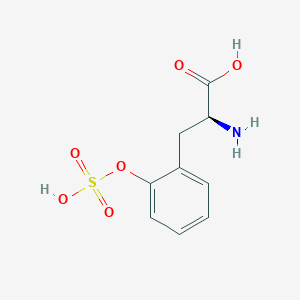
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
